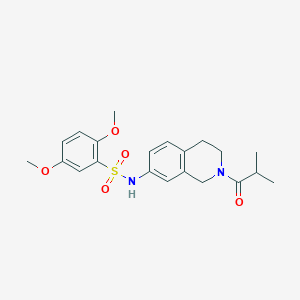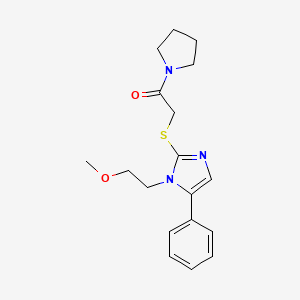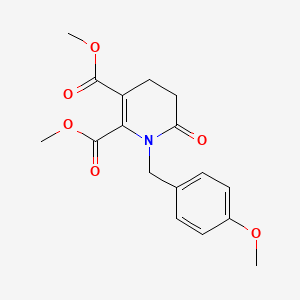
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyrazine ring . Pyrazole is a five-membered ring with two nitrogen atoms and is known to be a part of many biologically active compounds . Piperidine is a six-membered ring with one nitrogen atom, often found in many pharmaceuticals and natural products. Pyrazine is a six-membered ring with two nitrogen atoms, often contributing to the aroma of various natural and cooked food products.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen (the alpha position) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of intermolecular forces .Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, have been recognized for their versatility as synthetic intermediates and their significant biological importance. These compounds play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications due to their potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is thus a key element in advanced chemistry and drug development investigations, offering insights for researchers in the field (Li et al., 2019).
Pyrazole Heterocycles
Pyrazole derivatives are extensively used as synthons in organic synthesis and are known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. This underlines the importance of pyrazole and its derivatives in the synthesis of biologically active compounds, providing valuable strategies for the design of new biological agents (Dar & Shamsuzzaman, 2015).
Applications in High Energy Materials
Research into high-nitrogen containing azine energy materials, including pyrazine energetic compounds, has been highlighted as a focal point in the field of energy materials. These compounds exhibit significant synthetic, structural, physical, chemical, and detonation properties, making them applicable in propellants, mixed explosives, and gas generators. This class of compounds is anticipated to have a broad application prospect in energetic materials, reflecting on the potential value of related compounds like "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide" (Chen & Ba, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that it interacts with its target(s) in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been found to exert various biological effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-8-13(19-18-10)20-6-2-11(3-7-20)17-14(21)12-9-15-4-5-16-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNVNRFNDHYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)
![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)


